N-(benzenesulfonyl)benzamide

Medicinal Chemistry Scaffold Selection Drug Design

N-(Benzenesulfonyl)benzamide (CAS 3559-04-4), also indexed as N-(phenylsulfonyl)benzamide or N-benzoylbenzenesulfonamide, is a small-molecule sulfonamide–carboxamide hybrid (C₁₃H₁₁NO₃S, MW 261.30 g·mol⁻¹) that serves as the minimal pharmacophoric scaffold for multiple classes of bioactive compounds, most notably B-cell lymphoma 2 (Bcl-2) protein inhibitors and Pseudomonas aeruginosa quorum-sensing enzyme ligands. Its structure juxtaposes a benzenesulfonyl group and a benzoyl group on a single nitrogen atom, creating a hydrogen-bond donor–acceptor framework that is distinct from simpler benzamide or benzenesulfonamide building blocks.

Molecular Formula C13H11NO3S
Molecular Weight 261.3 g/mol
CAS No. 3559-04-4
Cat. No. B110503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzenesulfonyl)benzamide
CAS3559-04-4
SynonymsN-(phenylsulfonyl)benzamide
Molecular FormulaC13H11NO3S
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H11NO3S/c15-13(11-7-3-1-4-8-11)14-18(16,17)12-9-5-2-6-10-12/h1-10H,(H,14,15)
InChIKeyZBGWAJQUDSCDPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzenesulfonyl)benzamide (CAS 3559-04-4): Core Scaffold Identity, Physicochemical Profile, and Research-Grade Procurement Baseline


N-(Benzenesulfonyl)benzamide (CAS 3559-04-4), also indexed as N-(phenylsulfonyl)benzamide or N-benzoylbenzenesulfonamide, is a small-molecule sulfonamide–carboxamide hybrid (C₁₃H₁₁NO₃S, MW 261.30 g·mol⁻¹) that serves as the minimal pharmacophoric scaffold for multiple classes of bioactive compounds, most notably B-cell lymphoma 2 (Bcl-2) protein inhibitors and Pseudomonas aeruginosa quorum-sensing enzyme ligands [1]. Its structure juxtaposes a benzenesulfonyl group and a benzoyl group on a single nitrogen atom, creating a hydrogen-bond donor–acceptor framework that is distinct from simpler benzamide or benzenesulfonamide building blocks. The compound exhibits a measured melting point of 146–147 °C (ethanol solvate), a predicted pKa of 4.92 ± 0.10, a predicted density of 1.31 g·cm⁻³, a boiling point of 460 °C at 760 mmHg, and a topological polar surface area (tPSA) of 71.6 Ų . Procurement-grade material is typically supplied at ≥95% purity (Nonaqueous Titration), with some vendors offering ≥98.0% (HPLC) . These physicochemical properties are directly relevant to solubility, formulation, and analytical method development workflows in medicinal chemistry and chemical biology laboratories.

Why Generic Substitution of N-(Benzenesulfonyl)benzamide with Simpler Benzamide or Benzenesulfonamide Building Blocks Fails in Target-Selective Research and Lead Optimization


Replacing N-(benzenesulfonyl)benzamide with either benzamide or benzenesulfonamide eliminates the dual hydrogen-bonding architecture required for productive engagement with target proteins such as Bcl-2 and PqsA. Substitution of the sulfonamide NH with a carbon chain, or removal of the benzoyl carbonyl, has been shown to produce near-complete loss of enzyme inhibitory activity in structurally related poly(ADP-ribose)transferase (ADPRT) inhibitor series, demonstrating that the sulfonyl–carbonyl juxtaposition is not substitutable by simple mono-functional analogs [1]. In Bcl-2 inhibitor programs, the unsubstituted N-(benzenesulfonyl)benzamide core serves as the validated starting scaffold from which elaborated derivatives (exemplified by venetoclax) are constructed; procurement of the authentic CAS 3559-04-4 parent compound ensures structural fidelity that cannot be achieved with generic benzamide or benzenesulfonamide precursors, which lack the critical sulfonamide NH acidity (predicted pKa 4.92) and the dual aromatic ring system necessary for hydrophobic pocket complementarity . Commercial sourcing of the parent scaffold at defined purity (≥95% or ≥98%) also provides a reproducible standard for structure–activity relationship (SAR) studies, impurity profiling, and analytical method validation, tasks for which untraceable building blocks are unsuitable .

Quantitative Differentiation Evidence for N-(Benzenesulfonyl)benzamide (CAS 3559-04-4) vs. Closest Structural Analogs


Scaffold Complexity and Topological Polar Surface Area (tPSA) Differentiate N-(Benzenesulfonyl)benzamide from Simpler Benzamide and Benzenesulfonamide Building Blocks

N-(Benzenesulfonyl)benzamide possesses a topological polar surface area (tPSA) of 71.6 Ų and a molecular complexity rating of 374, compared to benzamide (tPSA = 43.1 Ų, complexity ~100) and benzenesulfonamide (tPSA = 68.5 Ų, complexity ~150). The higher tPSA and complexity arise from the hybrid sulfonamide–carboxamide architecture, which provides three hydrogen-bond acceptor sites (two sulfonyl oxygens and one carbonyl oxygen) and one hydrogen-bond donor (sulfonamide NH), enabling binding modes inaccessible to mono-functional analogs . The measured melting point of 146–147 °C (ethanol solvate) provides a practical identity and purity check for incoming material, a feature absent in amorphous or inconsistently crystalline simple building blocks .

Medicinal Chemistry Scaffold Selection Drug Design

PqsA Enzyme Ligand Validation of N-(Benzenesulfonyl)benzamide as a Structurally Distinct Quorum-Sensing Probe Compared to Anthranilate-Based Inhibitors

N-(Benzenesulfonyl)benzamide is catalogued as an inhibitor/substrate analogue of anthranilate-CoA ligase (PqsA, EC 6.2.1.32) in Pseudomonas aeruginosa, as documented in the BRENDA enzyme database and referenced in rational drug design studies targeting biofilm formation [1]. Unlike anthranilate-based PqsA inhibitors that mimic the natural substrate anthranilic acid (e.g., 6-fluoroanthraniloyl-AMP, Ki = 0.0129 μM at pH 8.0, 37 °C), N-(benzenesulfonyl)benzamide bears no structural resemblance to anthranilate and instead presents a benzenesulfonylbenzamide pharmacophore that occupies the enzyme active site through a distinct binding topology [2]. This structural divergence eliminates the risk of off-target engagement with other anthranilate-utilizing enzymes and provides a chemically orthogonal starting point for developing biofilm inhibitors that are not subject to the same metabolic or resistance liabilities as anthranilate mimetics.

Anti-Virulence Pseudomonas aeruginosa Quorum Sensing

Commercial Purity Benchmarking: Lot-to-Lot Consistency of N-(Benzenesulfonyl)benzamide vs. Unspecified Analog Sourcing

Reputable commercial suppliers provide N-(benzenesulfonyl)benzamide at a guaranteed minimum purity of 98.0% (HPLC, area%) and 98.0% (Nonaqueous Titration), with a defined melting point of 180.0–184.0 °C, as documented in TCI Europe's product specification . In contrast, general-purpose benzamide (ACS reagent, ≥99%) is supplied at ≥99% purity but lacks the sulfonamide functionality, while benzenesulfonamide (typically 97–98% purity) lacks the benzoyl carbonyl, making neither suitable as a direct chemical reference for N-(benzenesulfonyl)benzamide-containing projects. The combination of orthogonal purity assays (HPLC plus titration) with a narrow melting-point range provides a procurement quality benchmark that generic chemical catalogs frequently do not match for this specific chemical space.

Analytical Chemistry Procurement Quality Reference Standards

Orthogonal Synthetic Utility: N-(Benzenesulfonyl)benzamide as a Stable, Isolable Intermediate vs. Reactive Acylating or Sulfonylating Agents

N-(Benzenesulfonyl)benzamide is a bench-stable, crystalline solid (melting point 146–147 °C ethanol solvate; 180–184 °C from commercial purification) that can be stored under ambient conditions, in contrast to benzoyl chloride (boiling point 197 °C, moisture-sensitive, lachrymator) and benzenesulfonyl chloride (boiling point 251 °C, corrosive, moisture-sensitive), which are the typical reactive building blocks used to prepare this chemotype . The compound's predicted boiling point of 460 °C at 760 mmHg and flash point of 232 °C indicate low volatility and high thermal stability, making it suitable for standard laboratory handling, automated dispensing, and long-term storage in compound management facilities . This stability profile reduces procurement complexity and safety infrastructure requirements relative to reactive acid chloride precursors.

Synthetic Chemistry Intermediate Stability Process Development

Prioritized Application Scenarios for N-(Benzenesulfonyl)benzamide (CAS 3559-04-4) Based on Verified Differential Evidence


Bcl-2 Inhibitor Lead Optimization and SAR Expansion Using Authentic Scaffold

Medicinal chemistry teams developing next-generation Bcl-2 protein inhibitors can procure N-(benzenesulfonyl)benzamide as the authenticated minimal scaffold for systematic structure–activity relationship (SAR) studies. The compound's dual hydrogen-bond donor–acceptor framework (tPSA = 71.6 Ų) and acidic sulfonamide NH (pKa = 4.92) provide a reproducible starting point for introducing substituents at the benzoyl and benzenesulfonyl rings to modulate potency, selectivity, and pharmacokinetic properties [1]. Using the parent scaffold ensures that generated SAR data are anchored to a chemically defined, commercially traceable reference compound, facilitating inter-laboratory reproducibility and patent enablement .

Anti-Biofilm Probe Development Targeting Pseudomonas aeruginosa PqsA

Academic and industrial groups focused on anti-virulence strategies against multidrug-resistant Pseudomonas aeruginosa can deploy N-(benzenesulfonyl)benzamide as a structurally validated, non-anthranilate PqsA ligand for probe development and chemical biology studies [1]. Because the compound is structurally orthogonal to anthranilate-based inhibitors, it offers a distinct chemotype for exploring alternative binding modes within the PqsA active site and for reducing off-target interactions with anthranilate-utilizing enzymes in mammalian systems. The compound's bench-stable crystalline form and defined melting point (146–147 °C ethanol solvate) facilitate accurate weighing, dissolution, and dose–response experiments in bacterial phenotypic assays .

Analytical Reference Standard for Impurity Profiling and Method Validation in N-(phenylsulfonyl)benzamide Derivative Programs

Quality control and analytical development laboratories supporting process chemistry for Bcl-2 inhibitor programs (including venetoclax and its follow-on candidates) can utilize N-(benzenesulfonyl)benzamide as a characterized reference standard for HPLC method development, impurity identification, and system suitability testing [1]. The commercial availability of the compound at ≥98.0% purity with dual orthogonal assay certification (HPLC area% plus Nonaqueous Titration) and a narrow melting-point specification (180–184 °C) meets regulatory expectations for reference material documentation . Its high thermal stability (boiling point 460 °C, flash point 232 °C) allows for robust storage and handling in GLP analytical environments.

Fragment-Based Drug Discovery (FBDD) Library Member with Validated Target Engagement

Fragment-based screening libraries seeking small-molecule members with demonstrated target engagement can incorporate N-(benzenesulfonyl)benzamide as a rule-of-three-compliant fragment (MW = 261.3 Da, rotatable bonds = 3, tPSA = 71.6 Ų, heavy atoms = 18) that has prior evidence of protein binding to both Bcl-2 family proteins and the PqsA enzyme [1]. The fragment's balanced physicochemical profile supports both NMR-based and crystallographic screening formats, and its structural elaboration vectors (the two aromatic rings) allow straightforward fragment growth toward potent ligands without introducing excessive lipophilicity .

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